![molecular formula C10H7N3 B11914233 9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)
9H-Pyrrolo[2,3-f]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrrolo[2,3-f]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, making it a versatile scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrrolo[2,3-f]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of alkenes or alkynes in the presence of iodine as a catalyst and 2-iodoxybenzoic acid (IBX) as the oxidant . Another approach involves the use of zinc triflate as a catalyst in a reaction between diamines and dicarbonyl compounds in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and transition-metal-free catalysis are often employed to ensure environmentally benign and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 9H-Pyrrolo[2,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or quinoxaline rings .
Scientific Research Applications
9H-Pyrrolo[2,3-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a kinase inhibitor, making it a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 9H-Pyrrolo[2,3-f]quinoxaline, particularly its derivatives, often involves inhibition of specific enzymes or receptors. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors can prevent the growth of tumor cells.
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Indolo[2,3-b]quinoxalines: These compounds have an indole ring fused to a quinoxaline ring, offering different electronic and steric properties.
Uniqueness: 9H-Pyrrolo[2,3-f]quinoxaline stands out due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in medicinal chemistry and material science applications. Its ability to undergo a variety of chemical reactions and form diverse derivatives further enhances its versatility.
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4H-pyrrolo[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-8-10(13-6-5-11-8)9-7(1)3-4-12-9/h1-6,11H |
InChI Key |
GBCQHWLWFBXAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=CC=C3C2=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11914152.png)
![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)
![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)




![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)
![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)




![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
